A-803467

Description

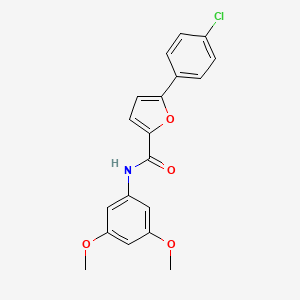

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKBTPQDHDSBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241480 | |

| Record name | A-803467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944261-79-4 | |

| Record name | A-803467 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944261794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-803467 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 944261-79-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | A-803467 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339LBH1395 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, specifically in nociceptive primary sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2] This restricted expression pattern has positioned Nav1.8 as a promising therapeutic target for the development of novel analgesics with potentially fewer side effects than non-selective sodium channel blockers. A-803467 is a potent and highly selective small-molecule blocker of the Nav1.8 sodium channel that has been instrumental in elucidating the role of this channel in various pain states.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, detailed methodologies for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Core Properties and Mechanism of Action

This compound, with the chemical formula C₁₉H₁₆ClNO₄, is a furan-2-carboxamide derivative.[2] It exhibits potent and state-dependent inhibition of Nav1.8 channels, showing a higher affinity for the inactivated state of the channel.[4][6] This characteristic contributes to its efficacy in suppressing the high-frequency firing of nociceptive neurons that is a hallmark of chronic pain conditions. Studies have demonstrated that this compound is over 100-fold selective for human Nav1.8 over other sodium channel subtypes, including Nav1.2, Nav1.3, Nav1.5, and Nav1.7.[5][7][8] This high degree of selectivity minimizes off-target effects, making it a valuable tool for investigating the specific contribution of Nav1.8 to pain signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity in vitro and its efficacy in preclinical models of pain.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Species | Assay Conditions | IC50 (nM) | Reference(s) |

| Nav1.8 | Human | Recombinant HEK293 cells, half-maximal inactivation | 8 | [3][7][8] |

| Nav1.8 | Human | Recombinant HEK293 cells, resting state | 79 | [2][6] |

| Nav1.8 (TTX-R) | Rat | Native DRG neurons | 140 | [4][7] |

| Nav1.2 | Human | Recombinant HEK293 cells | >1000 | [7] |

| Nav1.3 | Human | Recombinant HEK293 cells | >1000 | [7] |

| Nav1.5 | Human | Recombinant HEK293 cells | >1000 | [7] |

| Nav1.7 | Human | Recombinant HEK293 cells | >1000 | [7] |

Table 2: In Vivo Efficacy of this compound in Rodent Pain Models

| Pain Model | Species | Endpoint | Route of Administration | ED50 (mg/kg) | Reference(s) |

| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Mechanical Allodynia | i.p. | 47 | [7][9] |

| Sciatic Nerve Injury (Neuropathic Pain) | Rat | Mechanical Allodynia | i.p. | 85 | [5][7] |

| Complete Freund's Adjuvant (Inflammatory Pain) | Rat | Thermal Hyperalgesia | i.p. | 41 | [5][7] |

| Capsaicin-induced Secondary Allodynia | Rat | Mechanical Allodynia | i.p. | ~100 | [5][7] |

| CFA-induced Inflammatory Pain | Rat | Thermal Hyperalgesia | i.p. | 70 | [10] |

| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Mechanical Allodynia | i.p. | 70 | [10] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the inhibitory effect of this compound on Nav1.8 sodium channels expressed in a heterologous system (e.g., HEK293 cells) or in native dorsal root ganglion (DRG) neurons.

1. Cell Preparation:

-

HEK293 Cells: Culture HEK293 cells stably or transiently expressing the human Nav1.8 channel. Plate cells onto glass coverslips 24-48 hours before recording.

-

DRG Neurons: Isolate DRG neurons from rats. Briefly, dissect lumbar DRGs, enzymatically digest the tissue, and mechanically dissociate the neurons. Plate the neurons on laminin/poly-D-lysine coated coverslips.

2. Recording Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

-

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

3. Electrophysiological Recording:

-

Use a patch-clamp amplifier and a micromanipulator to position a glass micropipette (resistance 2-5 MΩ) onto a single cell.

-

Establish a gigaohm seal and then rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -100 mV.

-

To assess the effect of this compound on the inactivated state of the channel, use a prepulse to a more depolarized potential (e.g., -40 mV) for a sustained period before the test pulse.[4]

-

Elicit sodium currents using depolarizing voltage steps (e.g., to 0 mV).

-

Perfuse the cells with the external solution containing varying concentrations of this compound and measure the resulting inhibition of the sodium current.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This surgical model in rats induces persistent mechanical allodynia, mimicking chronic neuropathic pain in humans.

1. Animal Preparation:

-

Use adult male Sprague-Dawley rats (200-250 g). Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane).

2. Surgical Procedure:

-

Place the rat in a prone position and make a dorsal midline incision to expose the paraspinal muscles.

-

Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture.[3][11]

-

Close the muscle and skin incisions with sutures.

-

Allow the animals to recover for at least one week before behavioral testing.

3. Behavioral Assessment (Mechanical Allodynia):

-

Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate.

-

Use von Frey filaments with increasing bending forces to apply a mechanical stimulus to the plantar surface of the hind paw.

-

A positive response is a brisk withdrawal of the paw.

-

Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

-

Administer this compound (e.g., intraperitoneally) and measure the PWT at various time points after dosing.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model induces a localized and persistent inflammation, resulting in thermal hyperalgesia and mechanical allodynia.

1. Induction of Inflammation:

-

Use adult male Sprague-Dawley rats (200-250 g).

-

Inject a small volume (e.g., 100 µL) of CFA subcutaneously into the plantar surface of one hind paw.

2. Behavioral Assessment (Thermal Hyperalgesia):

-

Use a plantar test apparatus (Hargreaves' test) to measure thermal withdrawal latency.

-

Place the rats in individual Plexiglas chambers on a glass floor and allow them to acclimate.

-

Position a radiant heat source beneath the glass floor, targeting the plantar surface of the inflamed paw.

-

Measure the latency for the rat to withdraw its paw from the heat stimulus. A cut-off time is used to prevent tissue damage.

-

Administer this compound and measure the paw withdrawal latency at different time points.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 3. Nav1.8 - Wikipedia [en.wikipedia.org]

- 4. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 5. Mechanical allodynia (von Frey hair test) [bio-protocol.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

A-803467: A Deep Dive into its Selective Blockade of Tetrodotoxin-Resistant Sodium Currents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-803467, a potent and selective blocker of the tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel, Nav1.8. The document details the compound's mechanism of action, its selectivity profile, and the experimental protocols used to characterize its activity.

Introduction to this compound and Tetrodotoxin-Resistant Currents

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells.[1] The Nav1.8 subtype, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons.[2] Its involvement in pain signaling has made it a significant target for the development of novel analgesics.[3][4]

This compound is a small molecule that has been identified as a potent and highly selective blocker of the Nav1.8 sodium channel.[5][6][7] This selectivity for Nav1.8 over other sodium channel subtypes is a key characteristic, suggesting a potential for therapeutic intervention in pain pathways with a reduced risk of side effects associated with non-selective sodium channel blockers.

Quantitative Analysis of this compound's Potency and Selectivity

The inhibitory activity of this compound has been quantified across various sodium channel subtypes using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for Nav1.8, particularly in its inactivated state.

| Channel Subtype | Species | Cell Line | Holding Potential (mV) | IC50 (nM) | Reference |

| Nav1.8 | Human | HEK293 | -40 (inactivated state) | 8 | [1][5][6][7][8][9][10] |

| Nav1.8 | Human | HEK293 | Resting State | 79 | [1][7][8][11] |

| Nav1.8 | Rat | Recombinant | -40 | 45 | [1][6][7][8][11] |

| TTX-R Current | Rat | DRG Neurons | -40 | 140 | [1][6][7][9][10] |

Table 1: Potency of this compound on Nav1.8 and TTX-R Currents

This compound exhibits significant selectivity for Nav1.8 over other Nav channel subtypes, with IC50 values for other channels being over 100-fold higher.[1][7][9][10]

| Channel Subtype | Species | IC50 (nM) | Reference |

| Nav1.2 | Human | 7380 | |

| Nav1.3 | Human | 2450 | |

| Nav1.5 | Human | 7340 | |

| Nav1.7 | Human | 6740 |

Table 2: Selectivity Profile of this compound Against Other Human Nav Channel Subtypes

Mechanism of Action: State-Dependent Blockade

This compound's mechanism of action involves a state-dependent blockade of the Nav1.8 channel, showing a higher affinity for the inactivated state of the channel.[3][8] This means the compound is more effective at blocking channels that are already in a non-conducting, inactivated conformation. This property is significant as it suggests that this compound may preferentially target neurons that are highly active, a characteristic of neurons involved in pathological pain states. Cryo-electron microscopy studies have provided structural insights into the binding of this compound to the Nav1.8 channel, revealing its interaction with the pore domain.[3]

Figure 1: State-dependent binding of this compound to the Nav1.8 channel.

Experimental Protocols

The characterization of this compound's effects on TTX-R currents relies on established in vitro electrophysiological techniques.

Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of recombinant human sodium channels, including Nav1.8.[2][5][12][13][14][15] These cells provide a null background for studying the specific activity of the transfected channel.

-

Culture Conditions: HEK293 cells are typically cultured at 37°C in a humidified atmosphere with 5% CO2.[2] The growth medium is often Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Transfection: Stable or transient transfection methods are used to introduce the DNA encoding the Nav1.8 alpha subunit and any necessary auxiliary beta subunits into the HEK293 cells.

Whole-Cell Patch-Clamp Electrophysiology

-

Technique: The whole-cell patch-clamp technique is the gold standard for recording ionic currents from single cells.[16][17][18][19] It allows for the precise control of the membrane potential and the measurement of the resulting currents.

-

Solutions:

-

Recording Procedure:

-

A glass micropipette with a resistance of 1-3 MΩ is brought into contact with the cell membrane.

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell is held at a specific holding potential (e.g., -100 mV for resting state or a more depolarized potential like -40 mV to study the inactivated state).

-

Voltage steps are applied to elicit sodium currents, which are recorded before and after the application of this compound.

-

Figure 2: Experimental workflow for assessing this compound's effect on Nav1.8.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of Nav1.8 in physiological and pathophysiological processes. Its high potency and selectivity for this TTX-R sodium channel have been instrumental in demonstrating the importance of Nav1.8 in neuropathic and inflammatory pain models.[1][9] The detailed methodologies presented here provide a framework for the continued study of this compound and the development of next-generation Nav1.8-targeting therapeutics.

References

- 1. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. pnas.org [pnas.org]

- 9. Document: this compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (CHEMBL1142222) - ChEMBL [ebi.ac.uk]

- 10. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. westbioscience.com [westbioscience.com]

- 13. A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biocompare.com [biocompare.com]

- 15. genscript.com [genscript.com]

- 16. axolbio.com [axolbio.com]

- 17. whole-cell patch-clamp recording: Topics by Science.gov [science.gov]

- 18. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. re-place.be [re-place.be]

- 20. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antinociceptive Properties of A-803467

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-803467 is a potent and highly selective small-molecule blocker of the Nav1.8 voltage-gated sodium channel, a tetrodotoxin-resistant (TTX-R) channel primarily expressed in peripheral sensory neurons.[1][2] Emerging research has identified Nav1.8 as a critical component in the pathophysiology of chronic pain states.[3] This document provides a comprehensive technical overview of the antinociceptive effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to determine its efficacy. The data collectively demonstrate that selective pharmacological blockade of Nav1.8 by this compound effectively attenuates neuronal hyperexcitability and produces significant antinociception in animal models of neuropathic and inflammatory pain.[1][4]

Mechanism of Action: Selective Nav1.8 Blockade

The primary mechanism underlying the antinociceptive effects of this compound is the potent and selective blockade of the Nav1.8 sodium channel.[1] These channels are crucial for the generation and propagation of action potentials in nociceptive dorsal root ganglion (DRG) neurons.[4][5] In pathological pain states, the expression and activity of Nav1.8 channels are often upregulated, contributing to neuronal hyperexcitability, spontaneous firing, and the perception of pain.[3]

This compound preferentially binds to and inhibits Nav1.8, reducing the influx of sodium ions during depolarization. This action raises the threshold for action potential generation and suppresses the ectopic discharges characteristic of neuropathic and inflammatory pain, thereby leading to a reduction in pain signaling.[1][4]

Quantitative Data Presentation

The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Potency and Selectivity of this compound

This table outlines the inhibitory concentrations (IC50) of this compound against human Nav channel subtypes and native rat TTX-R currents. The data highlight the compound's high potency for Nav1.8 and significant selectivity over other isoforms.

| Target Channel | Cell Type | Experimental Condition | IC50 Value | Citation |

| Human Nav1.8 | Recombinant HEK-293 | Half-maximal inactivation (-40 mV) | 8 nM | [1][5] |

| Human Nav1.8 | Recombinant HEK-293 | Resting state | 79 nM | [5] |

| Rat Nav1.8 | Recombinant | Half-maximal inactivation (-40 mV) | 45 nM | [5] |

| Native TTX-R Currents | Rat DRG Neurons | - | 140 nM | [1][5][6] |

| Human Nav1.2 | Recombinant | - | >1 µM | [1][5] |

| Human Nav1.3 | Recombinant | - | >1 µM | [1][5] |

| Human Nav1.5 | Recombinant | - | >1 µM | [1][5] |

| Human Nav1.7 | Recombinant | - | >1 µM | [1][5] |

Table 2: In Vivo Antinociceptive Efficacy of this compound

This table summarizes the effective dose (ED50) required for this compound to produce a 50% antinociceptive effect in various rat models of pathological pain following intraperitoneal (i.p.) administration.

| Pain Model | Type | Endpoint Measured | ED50 (mg/kg, i.p.) | Citation |

| Spinal Nerve Ligation (SNL) | Neuropathic | Mechanical Allodynia | 47 | [1][5] |

| Spinal Nerve Ligation (SNL) | Neuropathic | Mechanical Allodynia | 70 | [7][8] |

| Sciatic Nerve Injury (CCI) | Neuropathic | Mechanical Allodynia | 85 | [1][5] |

| Streptozotocin (STZ) Model | Neuropathic | Mechanical Allodynia | >6-fold more potent than lidocaine | [9] |

| Complete Freund's Adjuvant (CFA) | Inflammatory | Thermal Hyperalgesia | 41 | [1][5] |

| Complete Freund's Adjuvant (CFA) | Inflammatory | Thermal Hyperalgesia | 70 | [7][8] |

| Capsaicin Injection | Inflammatory | Secondary Mechanical Allodynia | ~100 | [1][5] |

Notably, this compound was found to be inactive in models of acute thermal pain, postoperative pain, and formalin-induced nociception, underscoring its specific efficacy in chronic pain states driven by Nav1.8 sensitization.[1][4][5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antinociceptive effects of this compound.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is used to measure the effect of this compound on sodium currents in isolated neurons or cell lines.

-

Cell Preparation: Small-diameter DRG neurons (18–25 µm) are harvested from the L4 and L5 lumbar regions of rats. Alternatively, HEK-293 cells stably expressing a specific human sodium channel subtype (e.g., Nav1.8, Nav1.2) are cultured.[5]

-

Recording: Whole-cell patch-clamp recordings are performed at room temperature. The pipette solution typically contains 140 mM KCl, 2 mM MgCl2, and 5 mM EGTA, while the external solution is a buffered saline solution.[5]

-

Voltage Protocol: To determine IC50 values, cells are held at a specific holding potential (e.g., -100 mV for resting state, or a depolarized potential like -40 mV for inactivated state). A series of voltage steps are applied to elicit sodium currents.[5]

-

Compound Application: this compound is applied to the external solution at increasing concentrations. The peak inward sodium current is measured before and after drug application.

-

Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value is calculated from these curves.[5]

In Vivo Pain Models & Behavioral Assays

The following workflow illustrates the process of evaluating this compound in a preclinical pain model.

4.2.1 Neuropathic Pain: Spinal Nerve Ligation (SNL) Model

This model mimics peripheral nerve injury-induced neuropathic pain.

-

Surgery: Under anesthesia, the L5 and L6 spinal nerves of a rat are tightly ligated with silk suture.[5][10]

-

Model Development: Animals are allowed to recover for approximately two weeks, during which time they develop robust mechanical allodynia in the ipsilateral hind paw.[5]

-

Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold (PWT) is measured using calibrated von Frey filaments. Filaments of increasing stiffness are applied to the plantar surface of the hind paw until a withdrawal response is elicited.[5]

-

Drug Administration & Testing: this compound or vehicle is administered (e.g., i.p.), and PWT is reassessed at set time points (e.g., 30, 60, 90 minutes) post-injection.[5]

4.2.2 Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

This model is used to study persistent inflammatory pain.

-

Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into one hind paw of the rat.[1][7]

-

Model Development: This induces a localized inflammatory response, leading to the development of thermal hyperalgesia and mechanical allodynia within hours to days.[4]

-

Behavioral Testing (Thermal Hyperalgesia): Paw withdrawal latency (PWL) is measured using a radiant heat source focused on the plantar surface of the paw (Hargreaves apparatus). A shortened latency to withdraw indicates hyperalgesia.[9]

-

Drug Administration & Testing: this compound or vehicle is administered, and PWL is measured at subsequent time points to assess the reversal of thermal hyperalgesia.[7]

4.2.3 In Vivo Electrophysiology

This protocol assesses how this compound modulates neuronal activity in the central nervous system in response to peripheral stimuli.

-

Animal Preparation: A nerve-injured (e.g., SNL) rat is anesthetized, and a laminectomy is performed to expose the lumbar spinal cord.[10]

-

Neuronal Recording: A recording electrode is lowered into the dorsal horn to identify and record the activity of wide dynamic range (WDR) neurons.[1][10]

-

Stimulation: The receptive field of the neuron on the hind paw is stimulated with mechanical stimuli (e.g., 10-g von Frey hair), and both spontaneous and evoked neuronal firing rates are recorded.[10]

-

Drug Administration: this compound is administered intravenously (i.v.), and the effect on spontaneous and evoked WDR neuron firing is continuously recorded.[1][10]

Conclusion

The selective Nav1.8 blocker this compound demonstrates a robust antinociceptive profile in preclinical models of chronic pain. Its high potency at Nav1.8, combined with over 100-fold selectivity against other key sodium channel subtypes, establishes it as a precision tool for investigating the role of Nav1.8 in pain signaling.[1][5] The quantitative in vivo data confirm its efficacy in attenuating both mechanical allodynia and thermal hyperalgesia in neuropathic and inflammatory conditions.[1][7] The detailed protocols provided herein serve as a guide for the continued investigation and development of selective Nav1.8 inhibitors as a promising therapeutic class for the management of chronic pain.

References

- 1. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Document: this compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (CHEMBL1142222) - ChEMBL [ebi.ac.uk]

- 7. Additive antinociceptive effects of the selective Nav1.8 blocker this compound and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Additive antinociceptive effects of the selective Nav1.8 blocker this compound and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models. | Sigma-Aldrich [merckmillipore.com]

- 9. Antinociceptive Activities of Lidocaine and the Nav1.8 Blocker A803467 in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A selective Nav1.8 sodium channel blocker, this compound [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Among the nine known subtypes (Nav1.1-Nav1.9), Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] Its involvement in nociceptive signaling has made it a key target for the development of novel analgesics. A-803467 is a potent and selective small-molecule inhibitor of the Nav1.8 sodium channel that has demonstrated significant efficacy in preclinical models of neuropathic and inflammatory pain.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, selectivity, and effects in various experimental paradigms. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Mechanism of Action

This compound exerts its pharmacological effects by directly blocking the Nav1.8 sodium channel pore, thereby inhibiting the influx of sodium ions that is necessary for the depolarization phase of an action potential.[5] This blockade effectively dampens the excitability of nociceptive neurons, leading to a reduction in pain signaling. The inhibitory effect of this compound is state-dependent, showing a preference for the inactivated state of the channel.[5]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Cell Line | Assay Type | IC50 | Reference(s) |

| Human Nav1.8 | HEK-293 | Electrophysiology | 8 nM | [3][4] |

| Rat Nav1.8 | Rat DRG Neurons | Electrophysiology (TTX-R current) | 140 nM | [3][4] |

| Human Nav1.2 | HEK-293 | Electrophysiology | >1 µM | [3] |

| Human Nav1.3 | HEK-293 | Electrophysiology | >1 µM | [3] |

| Human Nav1.5 | HEK-293 | Electrophysiology | >1 µM | [3] |

| Human Nav1.7 | HEK-293 | Electrophysiology | >1 µM | [3] |

IC50 values represent the concentration of this compound required to inhibit 50% of the channel activity.

Table 2: In Vivo Efficacy of this compound in Rat Models of Pain

| Pain Model | Endpoint | Route of Administration | ED50 | Reference(s) |

| Spinal Nerve Ligation | Mechanical Allodynia | Intraperitoneal (i.p.) | 47 mg/kg | [3][4] |

| Sciatic Nerve Injury | Mechanical Allodynia | Intraperitoneal (i.p.) | 85 mg/kg | [3][4] |

| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia | Intraperitoneal (i.p.) | 41 mg/kg | [3][4] |

| Capsaicin-Induced Secondary Allodynia | Mechanical Allodynia | Intraperitoneal (i.p.) | ~100 mg/kg | [3] |

ED50 values represent the dose of this compound required to produce a 50% reduction in the pain response.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the potency and selectivity of this compound on human Nav1.8 channels expressed in HEK-293 cells and native TTX-R currents in rat DRG neurons.

Cell Culture:

-

HEK-293 cells stably expressing human Nav1.8 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and a selection antibiotic (e.g., G418).[6]

-

Rat DRG neurons are acutely dissociated from lumbar ganglia of adult Sprague-Dawley rats and cultured for a short period before recording.[7]

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. For recording TTX-R currents in DRG neurons, tetrodotoxin (300 nM) is added to block TTX-sensitive sodium channels.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

Recording Procedure:

-

Whole-cell patch-clamp recordings are performed at room temperature using an amplifier and data acquisition system.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

-

Cells are voltage-clamped at a holding potential of -100 mV.

-

To assess the effect of this compound on the resting state, currents are elicited by a depolarizing step to 0 mV.

-

To assess the effect on the inactivated state, a prepulse to a depolarizing potential (e.g., -40 mV for Nav1.8) is applied before the test pulse to 0 mV.[5]

-

This compound is applied via a perfusion system at various concentrations to determine the IC50 value.

In Vivo Pain Models

Animals: Adult male Sprague-Dawley rats are used for all pain models.[8][9]

Objective: To evaluate the effect of this compound on mechanical allodynia in a model of neuropathic pain.

Surgical Procedure:

-

Rats are anesthetized with isoflurane.[10]

-

A dorsal midline incision is made at the L4-S2 level.[10]

-

The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture.[8][9]

-

The incision is closed in layers.

Behavioral Testing (Mechanical Allodynia):

-

Mechanical allodynia is assessed using von Frey filaments.[11][12]

-

Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.[11][12]

-

Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold is determined using the up-down method.[12][13]

-

This compound or vehicle is administered intraperitoneally, and the paw withdrawal threshold is measured at various time points post-dosing.

Objective: To assess the effect of this compound on thermal hyperalgesia in a model of inflammatory pain.

Induction of Inflammation:

-

A subcutaneous injection of CFA is made into the plantar surface of one hind paw.

Behavioral Testing (Thermal Hyperalgesia):

-

Thermal hyperalgesia is measured using the Hargreaves test.[14][15][16]

-

Rats are placed in individual chambers on a glass surface.[14][16]

-

A radiant heat source is focused on the plantar surface of the inflamed paw.[14][16]

-

The latency to paw withdrawal is recorded. A cut-off time is used to prevent tissue damage.[14][16]

-

This compound or vehicle is administered, and the paw withdrawal latency is measured.

Signaling Pathways and Experimental Workflows

Nav1.8 Signaling in Nociception

The following diagram illustrates the role of Nav1.8 in the transmission of pain signals.

Experimental Workflow for In Vivo Pain Models

The following diagram outlines the typical workflow for evaluating the efficacy of this compound in animal models of pain.

Pharmacokinetic Profile and Off-Target Effects

This compound has been shown to have moderate bioavailability following intraperitoneal administration in rats.[5] While highly selective for Nav1.8, at higher concentrations (greater than 1 µM), some effects on other Nav channel subtypes have been observed.[17] Additionally, this compound has been reported to interact with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, which could have implications for its pharmacokinetic profile and potential drug-drug interactions.[18]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of Nav1.8 in pain and serves as a lead compound for the development of novel analgesics. Its high potency and selectivity for Nav1.8 have been demonstrated in a variety of preclinical models. The detailed experimental protocols and quantitative data provided in this guide are intended to support further research into the therapeutic potential of Nav1.8 inhibition for the treatment of chronic pain.

References

- 1. mdpi.com [mdpi.com]

- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasp-pain.org [iasp-pain.org]

- 4. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 9. criver.com [criver.com]

- 10. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 12. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 17. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

A-803467: A Selective Nav1.8 Antagonist for Visceral Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral pain, originating from internal organs, represents a significant clinical challenge due to its complex mechanisms and often diffuse nature. A key molecular target in the transmission of nociceptive signals from the viscera is the voltage-gated sodium channel Nav1.8. This channel, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) neurons that innervate the internal organs. Its role in the electrogenesis of these neurons makes it a compelling target for the development of novel analgesics. A-803467 is a potent and highly selective small-molecule blocker of the Nav1.8 sodium channel.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical models of visceral pain, with a focus on quantitative data and detailed experimental protocols.

Mechanism of Action

This compound exerts its analgesic effects by selectively blocking the Nav1.8 sodium channel, a tetrodotoxin-resistant (TTX-R) channel crucial for the generation and propagation of action potentials in nociceptive neurons.[3] The blockade is voltage-dependent, with a higher affinity for the inactivated state of the channel.[3] This state-dependent inhibition means this compound is more effective at suppressing the firing of hyperexcitable neurons, a hallmark of chronic pain states, while having a lesser effect on neurons with normal resting membrane potentials.[3] By inhibiting the influx of sodium ions through Nav1.8 channels, this compound dampens the excitability of visceral afferent fibers, thereby reducing the transmission of pain signals from the viscera to the central nervous system.

Signaling Pathway and Experimental Workflow

The role of Nav1.8 in visceral pain signaling and the general workflow for evaluating this compound are depicted in the following diagrams.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and data interpretation.

Table 1: In Vitro Potency and Selectivity of this compound (IC₅₀ Values)

| Channel Subtype | Species | Experimental Condition | IC₅₀ (nM) | Reference(s) |

| Nav1.8 | Human | Inactivated State (-40 mV) | 8 | [1][2] |

| Human | Resting State (-100 mV) | 79 | [1] | |

| Rat | Recombinant (-40 mV) | 45 | [1] | |

| Rat | Native TTX-R in DRG Neurons (-40 mV) | 140 | [1][2] | |

| Nav1.2 | Human | Inactivated State | >1000 | [1] |

| Nav1.3 | Human | Inactivated State | >1000 | [1] |

| Nav1.5 | Human | Inactivated State | >1000 | [1] |

| Nav1.7 | Human | Inactivated State | >1000 | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Pain (ED₅₀ Values)

| Pain Model | Species | Endpoint | Route of Administration | ED₅₀ (mg/kg) | Reference(s) |

| Visceral Pain | |||||

| Colonic Distension | Rat | Analgesic Effect | i.p. | 100 (MED) | [1] |

| Acetic Acid-Induced Writhing | Mouse | Reduction in Writhing | s.c. | >100 | [1] |

| Neuropathic Pain | |||||

| Spinal Nerve Ligation | Rat | Mechanical Allodynia | i.p. | 47 | [1][2] |

| Sciatic Nerve Injury | Rat | Mechanical Allodynia | i.p. | 85 | [1][2] |

| Inflammatory Pain | |||||

| CFA-Induced Thermal Hyperalgesia | Rat | Thermal Hyperalgesia | i.p. | 41 | [1][2] |

| Capsaicin-Induced Secondary Mechanical Allodynia | Rat | Mechanical Allodynia | i.p. | ~100 | [1][2] |

CFA: Complete Freund's Adjuvant; MED: Minimum Effective Dose

Table 3: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Route of Administration | Reference(s) |

| Bioavailability (F) | 26% | i.p. | [1] |

| Cₘₐₓ | 0.35 µg/mL | 10 mg/kg, i.p. | [1] |

| Tₘₐₓ | 1.6 h | 10 mg/kg, i.p. | [1] |

| Plasma Protein Binding | 98.7% | - | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these studies.

Whole-Cell Patch-Clamp Electrophysiology in DRG Neurons

This protocol is designed to measure the effect of this compound on tetrodotoxin-resistant (TTX-R) sodium currents in isolated rat dorsal root ganglion (DRG) neurons.

1. DRG Neuron Isolation and Culture:

-

Euthanize adult Sprague-Dawley rats and dissect lumbar (L4-L6) DRGs.

-

Enzymatically digest the ganglia with a solution containing collagenase and dispase.

-

Mechanically dissociate the neurons by trituration.

-

Plate the dissociated neurons on poly-D-lysine coated coverslips and culture for 2-8 hours before recording.

2. Recording Solutions:

-

Intracellular (Pipette) Solution (in mM): 110 CsCl, 10 EGTA, 5 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.1 GTP, adjusted to pH 7.3 with CsOH.

-

Extracellular (Bath) Solution (in mM): 130 TEA-Cl, 5 CaCl₂, 10 HEPES, 10 Glucose, 0.0003 TTX, adjusted to pH 7.3 with TEA-OH.

3. Voltage-Clamp Protocol:

-

Obtain a whole-cell patch-clamp configuration on a small-diameter (18-25 µm) DRG neuron.

-

Hold the neuron at a membrane potential of -100 mV.

-

To assess state-dependent block, use a prepulse to -40 mV for 8 seconds to inactivate a significant portion of Nav1.8 channels, followed by a brief return to -100 mV for 20 ms, and then a depolarizing test pulse to 0 mV for 20 ms to elicit the sodium current.[3]

-

Apply this compound to the bath solution at various concentrations to determine the IC₅₀.

Colorectal Distension (CRD) Model of Visceral Pain in Rats

This model is used to assess visceral nociception by measuring the behavioral response to mechanical distension of the colon and rectum.

1. Animal Preparation:

-

Lightly anesthetize the rat and insert a flexible latex balloon (7 cm long) intra-anally into the descending colon.[4][5]

-

Allow the animal to recover from anesthesia for at least 30 minutes before testing.[4][5]

2. Distension Protocol:

-

Connect the balloon to a pressure-controlled inflation device.

-

Apply graded, phasic distensions at pressures of 2.00, 3.33, 5.33, and 8.00 kPa, with each distension lasting for 30 seconds and separated by a 4-minute interval.[4][5]

3. Behavioral Assessment (Abdominal Withdrawal Reflex - AWR):

-

A trained observer, blind to the treatment, scores the AWR during each distension period according to the following scale[4][5]:

-

0: No behavioral response.

-

1: Brief head movement followed by immobility.

-

2: Contraction of abdominal muscles.

-

3: Lifting of the abdomen.

-

4: Body arching and lifting of pelvic structures.

-

-

Administer this compound or vehicle intraperitoneally (i.p.) and assess the AWR at various time points post-injection.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This surgical model induces chronic neuropathic pain, characterized by mechanical allodynia, and is used to evaluate the efficacy of analgesics.

1. Surgical Procedure:

-

Anesthetize the rat (e.g., with isoflurane).

-

Place the animal in a prone position and make a dorsal midline incision to expose the L4-S2 vertebrae.[1][6][7]

-

Remove the L6 transverse process to identify the L4, L5, and L6 spinal nerves.[1][6][7]

-

Isolate and tightly ligate the L5 and L6 spinal nerves with a silk suture.[1][6][7]

-

Close the muscle and skin layers with sutures and wound clips.[1]

2. Post-Operative Care and Behavioral Testing:

-

House animals with additional bedding and monitor for recovery.

-

Allow a post-operative period of at least 7-14 days for the development of stable neuropathic pain behaviors.

-

Assess mechanical allodynia using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A significant decrease in the withdrawal threshold on the ligated side compared to the contralateral side indicates allodynia.

-

Administer this compound or vehicle and measure the paw withdrawal threshold at specified time points.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the Nav1.8 sodium channel in visceral pain perception. Its high selectivity allows for the specific interrogation of this channel in various preclinical models. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies aimed at understanding visceral pain mechanisms and developing novel therapeutic interventions.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. Whole-Cell Patch Clamp Recordings on Intact Rat Dorsal Root Ganglia [app.jove.com]

- 3. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Spinal nerve ligation model [pspp.ninds.nih.gov]

- 7. Electrophysiological characterization of spinal neuronal response properties in anaesthetized rats after ligation of spinal nerves L5-L6 - PMC [pmc.ncbi.nlm.nih.gov]

A-803467: An In-depth Technical Guide to its Early-Stage Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-803467 is a potent and selective small-molecule blocker of the voltage-gated sodium channel Nav1.8.[1][2][3] This channel, encoded by the SCN10A gene, is preferentially expressed in primary sensory neurons, particularly nociceptors, which are responsible for transmitting pain signals.[4] Due to its restricted expression profile and its role in nociception, Nav1.8 has emerged as a promising target for the development of novel analgesics. This compound has been instrumental in the preclinical validation of Nav1.8 as a therapeutic target for various pain states.[1][5][6] Beyond its role in pain research, this compound has also been identified as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, a protein implicated in multidrug resistance in cancer.[2] This technical guide provides a comprehensive overview of the early-stage research applications of this compound, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action: Selective Blockade of Nav1.8

This compound exerts its primary biological effect by potently and selectively blocking the Nav1.8 sodium channel.[1][3][7] Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel, meaning it is not blocked by the potent neurotoxin tetrodotoxin. This characteristic distinguishes it from many other sodium channel subtypes. The blockade of Nav1.8 by this compound leads to a reduction in the excitability of nociceptive neurons, thereby dampening the transmission of pain signals.

Signaling Pathway of Nociception and this compound Intervention

Caption: this compound blocks the Nav1.8 channel on nociceptive neurons, inhibiting pain signal transmission.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Channel Subtype | Cell Line | IC50 (nM) | Reference(s) |

| Human Nav1.8 | HEK-293 | 8 | [1][7] |

| Human Nav1.2 | HEK-293 | ≥1000 | [1] |

| Human Nav1.3 | HEK-293 | ≥1000 | [1] |

| Human Nav1.5 | HEK-293 | ≥1000 | [1] |

| Human Nav1.7 | HEK-293 | ≥1000 | [1] |

| Rat TTX-R currents | Dorsal Root Ganglion Neurons | 140 | [1][6] |

Table 2: In Vivo Efficacy of this compound in Rodent Pain Models

| Pain Model | Species | Endpoint | ED50 (mg/kg, i.p.) | Reference(s) |

| Spinal Nerve Ligation | Rat | Mechanical Allodynia | 47 | [1][6] |

| Chronic Constriction Injury | Rat | Mechanical Allodynia | 85 | [1][6] |

| Capsaicin-induced Secondary Allodynia | Rat | Mechanical Hypersensitivity | ~100 | [1][6] |

| Complete Freund's Adjuvant (CFA) | Rat | Thermal Hyperalgesia | 41 | [1][6] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is used to measure the ion currents flowing through the Nav1.8 channel and to determine the potency and selectivity of this compound.

References

- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 2. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 3. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents [mdpi.com]

- 4. Dynamic vs Static ABCG2 Inhibitors to Sensitize Drug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2.10. von Frey Test for Determining Mechanical Allodynia [bio-protocol.org]

- 7. protocols.io [protocols.io]

For Researchers, Scientists, and Drug Development Professionals

A-803467 has emerged as a significant pharmacological tool and a promising therapeutic lead due to its potent and highly selective inhibition of the voltage-gated sodium channel Nav1.8. This technical guide synthesizes the current understanding of this compound's selectivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying scientific principles.

Quantitative Analysis of this compound Selectivity

The remarkable selectivity of this compound for the human Nav1.8 channel is a cornerstone of its scientific value. The compound demonstrates a significantly higher affinity for Nav1.8 compared to other sodium channel subtypes, a critical attribute for minimizing off-target effects in therapeutic applications. The following table summarizes the inhibitory potency of this compound across various Nav channels, as determined by half-maximal inhibitory concentration (IC50) values.

| Channel Subtype | Species | IC50 (nM) | Fold Selectivity vs. hNav1.8 | Holding Potential | Reference |

| Nav1.8 | Human | 8 | - | -40 mV | [1][2][3] |

| Nav1.8 (TTX-R) | Rat (native DRG) | 140 | 17.5-fold less potent | Not specified | [4] |

| Nav1.2 | Human | ≥1,000 | >125-fold | Not specified | [4][5] |

| Nav1.3 | Human | ≥1,000 | >125-fold | Not specified | [4][5] |

| Nav1.5 | Human | ≥1,000 | >125-fold | Not specified | [4][5] |

| Nav1.7 | Human | ≥1,000 | >125-fold | Not specified | [4][5] |

Note: TTX-R refers to tetrodotoxin-resistant currents, which are predominantly carried by Nav1.8 in dorsal root ganglion (DRG) neurons.

The data clearly illustrates that this compound is over 100-fold more selective for human Nav1.8 than for other key sodium channel subtypes, including Nav1.2, Nav1.3, Nav1.5, and Nav1.7.[4][5] This high degree of selectivity is crucial for its potential as a targeted analgesic, as Nav1.8 is preferentially expressed in nociceptive primary sensory neurons.

Mechanism of Selective Blockade

The precise molecular interactions underpinning the selectivity of this compound for Nav1.8 have been elucidated through cryogenic electron microscopy (cryo-EM) studies. These investigations revealed that this compound binds within the pore of the Nav1.8 channel, directly obstructing the pathway for sodium ion permeation.[6] The binding site is located beneath the channel's selectivity filter.[6][7] The specific amino acid residues lining this pocket in Nav1.8 are thought to be key determinants of the high-affinity and selective binding of this compound, distinguishing it from the binding sites in other Nav channel isoforms.

This compound exhibits a preference for the inactivated state of the Nav1.8 channel, although it can also block the resting state.[4][6] This state-dependent binding is a common feature of many sodium channel blockers and can contribute to their efficacy in pathologically hyperexcitable neurons, which tend to have a more depolarized resting membrane potential, leading to a greater proportion of channels in the inactivated state.

Experimental Protocols

The determination of this compound's selectivity relies on rigorous and well-defined experimental methodologies. The primary technique employed is whole-cell patch-clamp electrophysiology .

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This technique allows for the direct measurement of ion channel currents in isolated cells. To assess the selectivity of this compound, human embryonic kidney (HEK293) cells are genetically engineered to express a single subtype of human voltage-gated sodium channel (e.g., Nav1.8, Nav1.2, Nav1.7, etc.).

Cell Preparation:

-

HEK293 cells are cultured under standard conditions.

-

Cells are transfected with plasmids containing the cDNA for the specific human Nav channel α-subunit.

-

Recordings are typically performed 18 to 36 hours post-transfection.[6]

Recording Procedure:

-

A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single transfected cell.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The voltage across the cell membrane is controlled ("clamped") by the recording amplifier.

-

A series of voltage steps are applied to elicit sodium currents through the expressed channels. For Nav1.8, a typical protocol involves holding the cell at -120 mV and then stepping to a depolarized potential, such as +10 mV, for a short duration (e.g., 50 ms).[6]

-

This compound, dissolved in an appropriate solvent (e.g., DMSO), is perfused into the recording chamber at various concentrations.[6]

-

The peak sodium current is measured before and after the application of this compound.

-

The inhibition of the current at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

To investigate state-dependent block, the holding potential can be varied. For instance, a more depolarized holding potential (e.g., -40 mV) is used to assess the block of the inactivated state of the channel.[3][4]

Visualizing Experimental and Logical Frameworks

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining the selectivity of this compound.

Caption: Logical relationship of this compound's selective affinity for Nav1.8.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for A-803467 in In-Vitro Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-803467 is a potent and selective blocker of the voltage-gated sodium channel Nav1.8, also known as the tetrodotoxin-resistant (TTX-R) sodium channel SCN10A.[1][2][3][4] This channel is predominantly expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons, and plays a crucial role in pain signaling.[5][6] Its selective inhibition by this compound makes this compound a valuable tool for studying nociceptive pathways and for the development of novel analgesic drugs.[1][3] These application notes provide detailed protocols for the use of this compound in in-vitro electrophysiology, enabling researchers to effectively characterize its effects on Nav1.8 channels.

Mechanism of Action

This compound acts as a pore blocker of the Nav1.8 channel, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials in sensory neurons.[7] The compound exhibits a high degree of selectivity for Nav1.8 over other sodium channel subtypes, making it a precise tool for isolating the contribution of Nav1.8 to neuronal excitability.[2][6] Structural studies have begun to elucidate the binding site of this compound within the channel pore. This compound demonstrates state-dependent binding, with a higher affinity for the inactivated state of the channel.[8]

Data Presentation

The following table summarizes the quantitative data for this compound's activity on various voltage-gated sodium channels.

| Channel Subtype | Cell Line | IC50 (nM) | Holding Potential | Reference |

| Human Nav1.8 | HEK293 | 8 | -40 mV (half-maximal inactivation) | [1][3] |

| Human Nav1.8 | HEK293 | 79 | Resting State | [1] |

| Rat Nav1.8 | - | 45 | -40 mV | [1] |

| Rat TTX-R currents | DRG neurons | 140 | -40 mV | [3][6] |

| Human Nav1.2 | HEK293 | ≥1000 | - | [3][6] |

| Human Nav1.3 | HEK293 | ≥1000 | - | [3][6] |

| Human Nav1.5 | HEK293 | ≥1000 | - | [3][6] |

| Human Nav1.7 | HEK293 | ≥1000 | - | [3][6] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Compound: this compound (Molecular Weight: 357.79 g/mol )

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) of this compound in 100% DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in the extracellular recording solution. Ensure the final DMSO concentration in the recording solution is low (typically ≤0.1%) to avoid off-target effects.

-

Cell Preparation

-

HEK293 Cells Stably Expressing Nav1.8:

-

Culture HEK293 cells stably transfected with the human or rat Nav1.8 alpha subunit in appropriate media.

-

Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.

-

Select healthy, isolated cells for patch-clamp recording.

-

-

Dorsal Root Ganglion (DRG) Neurons:

-

Isolate DRGs from rodents following approved animal care and use protocols.

-

Dissociate the ganglia into single neurons using enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.

-

Plate the neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture for 12-24 hours before recording.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique can be performed in two primary configurations: voltage-clamp to study ion channel currents directly, and current-clamp to investigate the effects on membrane potential and action potential firing.

Solutions:

-

Extracellular Solution (ECS) (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Nav1.8 currents in DRG neurons, include blockers of other conductances, such as CdCl2 (0.1 mM) to block calcium channels and TEA-Cl (20 mM) and 4-AP (5 mM) to block potassium channels, and TTX (0.3 µM) to block TTX-sensitive sodium channels.

-

Intracellular Solution (ICS) for Voltage-Clamp (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels from the inside.

-

Intracellular Solution (ICS) for Current-Clamp (in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.3 with KOH.

Protocol for Voltage-Clamp Recording of Nav1.8 Currents:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Set the holding potential to a level that allows for the study of the channel in a specific state. To assess the resting state block, a holding potential of -100 mV is typically used.[1] To investigate the block of the inactivated state, a holding potential corresponding to the half-maximal inactivation voltage (V1/2) of Nav1.8 (around -40 mV) is used.[1]

-

Apply a series of depolarizing voltage steps to elicit Nav1.8 currents. A typical protocol is to step from the holding potential to a test potential of 0 mV for 20-50 ms.[1]

-

To investigate state-dependence, a prepulse to various potentials can be applied before the test pulse. For example, a long prepulse (e.g., 500 ms) to different voltages can be used to assess the voltage-dependence of inactivation.

-

Record baseline currents in the extracellular solution.

-

Perfuse the bath with the extracellular solution containing the desired concentration of this compound. A concentration range of 1 nM to 10 µM is typically used to generate a concentration-response curve.

-

Record currents in the presence of this compound until a steady-state block is achieved.

-

Wash out the compound with the control extracellular solution to check for reversibility of the block.

Protocol for Current-Clamp Recording of Action Potentials:

-

Establish a whole-cell patch-clamp configuration in current-clamp mode.

-

Measure the resting membrane potential of the neuron.

-

Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.

-

Record baseline action potential firing in the control extracellular solution.

-

Perfuse the bath with the extracellular solution containing this compound. A concentration of around 0.3 µM has been shown to be effective in suppressing action potential firing in DRG neurons.[1]

-

Record the effect of this compound on the resting membrane potential and action potential firing in response to the same current injection protocol. Note that the effect of this compound on evoked action potentials is more pronounced at more depolarized resting membrane potentials (around -40 mV).[1]

-

Wash out the compound to observe the recovery of excitability.

Visualizations

Caption: this compound signaling pathway.

Caption: Experimental workflow for this compound.

Caption: this compound voltage-dependent block.

References

- 1. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 803467 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 3. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for A-803467 in Rat Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of A-803467, a selective blocker of the Nav1.8 sodium channel, in preclinical rat models of neuropathic pain. The information compiled herein, including detailed protocols and quantitative data, is intended to guide researchers in designing and executing studies to evaluate the analgesic efficacy of this compound.

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. The voltage-gated sodium channel Nav1.8 is preferentially expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of pain signals.[1] Its involvement in neuronal hyperexcitability following nerve injury has made it a key target for the development of novel analgesics.[2][3] this compound is a potent and selective inhibitor of Nav1.8 that has demonstrated significant anti-allodynic and anti-hyperalgesic effects in various rodent models of neuropathic and inflammatory pain.[4][5]

Data Presentation

The following tables summarize the effective dosages of this compound across different neuropathic pain models and administration routes as reported in peer-reviewed literature.

Table 1: Systemic Administration of this compound in Rat Models of Neuropathic Pain

| Neuropathic Pain Model | Administration Route | Effective Dose Range | ED₅₀ | Outcome Measure | Reference |

| Spinal Nerve Ligation (SNL) | Intravenous (i.v.) | 10 - 30 mg/kg | - | Reduction of mechanically evoked and spontaneous WDR neuronal activity | [6] |

| Spinal Nerve Ligation (SNL) | Intraperitoneal (i.p.) | - | 47 mg/kg | Attenuation of mechanical allodynia | [4][5] |

| Sciatic Nerve Injury (SNI) / Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | - | 85 mg/kg | Attenuation of mechanical allodynia | [4][5] |

| Capsaicin-Induced Secondary Mechanical Allodynia | Intraperitoneal (i.p.) | - | ~100 mg/kg | Attenuation of mechanical allodynia | [4][5] |

WDR: Wide Dynamic Range

Table 2: Local and Intraspinal Administration of this compound in the Spinal Nerve Ligation (SNL) Rat Model

| Administration Route | Dose Range | Outcome Measure | Reference |

| Intraspinal | 50 - 150 nmol/0.5 µl | Decrease in evoked and spontaneous WDR neuronal discharges | [6] |

| L4 Dorsal Root Ganglion (DRG) Injection | 30 - 100 nmol/1 µl | Reduction of evoked WDR neuronal firing | [6] |

| Hindpaw Receptive Field Injection | 300 nmol/50 µl | Reduction of evoked WDR neuronal firing | [6] |

Signaling Pathway and Mechanism of Action

This compound exerts its analgesic effects by selectively blocking the Nav1.8 sodium channel, which is a key contributor to the excitability of nociceptive neurons.[2] In neuropathic pain states, there is an upregulation and redistribution of Nav1.8 channels in dorsal root ganglion (DRG) neurons, leading to spontaneous firing and a lowered threshold for action potential generation.[3][7] By inhibiting Nav1.8, this compound reduces the influx of sodium ions that is necessary for the rising phase of the action potential, thereby dampening neuronal hyperexcitability and reducing the transmission of pain signals.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in rat models of neuropathic pain.

Preparation and Administration of this compound

Materials:

-

This compound powder

-

Vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline) - Note: The exact vehicle composition may vary. Researchers should validate the solubility and stability of this compound in their chosen vehicle.

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

-

Syringes and needles appropriate for the intended administration route

Protocol:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of the vehicle to achieve the desired final concentration. For systemic injections, a typical injection volume is 1 ml/kg.[8]

-

Vortex the solution vigorously for 1-2 minutes.

-

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulates before administration.

-

Administer the solution to the rats via the chosen route (intravenous, intraperitoneal, etc.) at the dosages indicated in Tables 1 and 2. For intravenous administration, infuse the solution over a 5- to 7-minute period.[8]

Induction of Neuropathic Pain: Spinal Nerve Ligation (SNL) Model

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., Isoflurane)

-

Surgical instruments (scalpel, scissors, forceps, retractors)

-

Suture material (e.g., 6-0 silk)

-

Wound clips or sutures for skin closure

-

Antiseptic solution and sterile gauze

Protocol:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Place the rat in a prone position and shave and disinfect the surgical area over the lumbar spine.

-

Make a dorsal midline incision to expose the paraspinal muscles.

-

Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture.

-

Close the muscle layers with sutures and the skin incision with wound clips.

-

Allow the animals to recover for at least one week before behavioral testing to allow for the development of neuropathic pain behaviors.

Behavioral Testing: Assessment of Mechanical Allodynia with Von Frey Filaments

Materials:

-

Von Frey filaments of varying calibrated forces

-

Elevated mesh platform

-

Testing chambers

Protocol:

-

Place the rats in individual testing chambers on the elevated mesh platform and allow them to acclimate for at least 15-20 minutes.

-

Apply the von Frey filaments to the plantar surface of the hind paw ipsilateral to the nerve injury.

-

Begin with a filament in the middle of the force range and apply it with enough force to cause it to bend.

-

A positive response is defined as a sharp withdrawal of the paw.

-

Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next smaller filament; if there is no response, use the next larger filament.

-

The 50% paw withdrawal threshold is calculated from the pattern of positive and negative responses.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rat model of neuropathic pain.

References

- 1. Document: this compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (CHEMBL1142222) - ChEMBL [ebi.ac.uk]

- 2. Functional Upregulation of Nav1.8 Sodium Channels on the Membrane of Dorsal Root Ganglia Neurons Contributes to the Development of Cancer-Induced Bone Pain | PLOS One [journals.plos.org]

- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A selective Nav1.8 sodium channel blocker, this compound [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Are voltage-gated sodium channels on the dorsal root ganglion involved in the development of neuropathic pain? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: A-803467 in Reversing Multidrug Resistance in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction